molecular formula C8H10FN B1454880 2-Ethyl-5-fluorobenzenamine CAS No. 1369899-15-9

2-Ethyl-5-fluorobenzenamine

Cat. No. B1454880
CAS RN: 1369899-15-9
M. Wt: 139.17 g/mol
InChI Key: FCUKQQYXNBXCOK-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluorobenzenamine, also known as ortho-Toluidine 5-Fluoro-2-ethylaniline or 2-EFBA, is a chemical compound that has been of interest to scientists due to its diverse applications in various fields of research and industry .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-fluorobenzenamine is C8H10FN, and it has a molecular weight of 139.17 g/mol . For a detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are typically used .

Scientific Research Applications

Medicine: Anticancer Research

2-Ethyl-5-fluorobenzenamine may be utilized in the synthesis of benzofuran derivatives, which have shown promise in anticancer research . These compounds exhibit strong biological activities and are considered potential natural drug lead compounds. The ability to construct complex benzofuran derivatives could lead to the development of novel anticancer agents.

Environmental Science: Pollution Remediation

In environmental science, this compound could be involved in the synthesis of materials used for adsorption or catalysis in pollution remediation . Its potential for creating more reactive, higher capacity materials with faster kinetics makes it valuable for environmental cleanup efforts.

Food Industry: Nutraceutical Delivery

The food industry could benefit from 2-Ethyl-5-fluorobenzenamine in the development of nanoemulsions for the delivery of nutraceuticals . Its properties might be harnessed to encapsulate and effectively deliver bioactive lipophilic compounds, enhancing the nutritional value of food products.

Chemical Synthesis: Heterocyclic Compounds

In chemical synthesis, 2-Ethyl-5-fluorobenzenamine could be a precursor in the construction of heterocyclic compounds, such as benzofuran rings, which are essential in many drugs and natural medicines . The ability to synthesize these rings with high yield and fewer side reactions is crucial for medicinal chemistry.

Material Science: Low Surface Energy Coatings

Material science could apply 2-Ethyl-5-fluorobenzenamine in the production of low surface energy coatings . These coatings are essential for various industrial applications, including anti-corrosive and non-stick surfaces.

Analytical Chemistry: Spectroscopy

In analytical chemistry, 2-Ethyl-5-fluorobenzenamine might be used as a standard or reagent in spectroscopic methods to identify and quantify other substances . Its well-defined structure and properties make it suitable for such applications.

Pharmaceutical Development: Drug Synthesis

The pharmaceutical industry could use 2-Ethyl-5-fluorobenzenamine in the synthesis of drugs, particularly those containing benzofuran rings with pharmacological activities . Its role in drug synthesis could be pivotal in developing new therapeutic agents.

Polymer Industry: Fluorinated Polymers

Finally, in the polymer industry, 2-Ethyl-5-fluorobenzenamine could contribute to the synthesis of fluorinated polymers . These polymers have a wide range of applications due to their high resistance to solvents, acids, and bases, as well as their thermal stability.

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be flammable and harmful if inhaled . They may also be harmful to aquatic life . Always handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for 2-Ethyl-5-fluorobenzenamine are not mentioned, fluorinated compounds in general are of significant interest in various fields, including pharmaceuticals and materials science . Their unique properties often give rise to new functions and improved performance, making them a promising area for future research .

properties

IUPAC Name

2-ethyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUKQQYXNBXCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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